Mega-8

Catalog No.
S576083
CAS No.
85316-98-9
M.F
C15H31NO6
M. Wt
321.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mega-8

CAS Number

85316-98-9

Product Name

Mega-8

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide

Molecular Formula

C15H31NO6

Molecular Weight

321.41 g/mol

InChI

InChI=1S/C15H31NO6/c1-3-4-5-6-7-8-13(20)16(2)9-11(18)14(21)15(22)12(19)10-17/h11-12,14-15,17-19,21-22H,3-10H2,1-2H3/t11-,12+,14+,15+/m0/s1

InChI Key

SBWGZAXBCCNRTM-CTHBEMJXSA-N

SMILES

CCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Synonyms

1-deoxy-(N-methyloctanamido)-D-glucitol, MEGA 8, MEGA-8

Canonical SMILES

CCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Studying Protein Disorder:

Researchers have used N-OMNG to investigate the disordered regions of proteins, particularly the N-terminus of protein kinase A (PKA) []. These regions lack a well-defined structure and are crucial for protein function and regulation. N-OMNG's detergent properties allow it to solubilize and study these intrinsically disordered protein segments [].

Improving Drug Delivery:

N-OMNG belongs to a class of compounds called sugar surfactants. These molecules combine sugar units with detergent-like properties. This makes them useful in formulating drugs for administration through injection (parenteral formulations) []. N-OMNG's specific advantages include:

  • High solubilizing power: It can effectively dissolve poorly soluble drugs, making them more readily available for the body to absorb [].
  • Non-denaturing properties: It does not disrupt the structure or function of proteins, which is important for preserving drug efficacy [].
  • Easy removal: N-OMNG can be readily removed from solutions using dialysis, a technique that separates small molecules from larger ones []. This is crucial for ensuring the purity of the final drug product.
  • This information is for general educational purposes only and should not be interpreted as medical advice.
  • Further research is necessary to fully understand the potential of N-OMNG in various scientific applications.

Mega-8, chemically known as N-octanoyl-N-methylglucamine, is a nonionic detergent characterized by its ability to solubilize membrane proteins effectively. With a critical micelle concentration of approximately 70 mM in the absence of salts, it is particularly useful in cell biology applications where membrane integrity must be maintained while extracting proteins for analysis. The molecular formula for Mega-8 is C₁₃H₂₅N₃O₇, and it has a molecular weight of 321.5 g/mol .

The primary mechanism of action of MEGA-8 is its ability to solubilize hydrophobic molecules. Due to its amphiphilic nature, MEGA-8 can surround hydrophobic molecules with its octanoyl tail, shielding them from water, while the glucamine head group interacts with water, allowing the entire complex to dissolve in aqueous solutions [, ].

This property makes MEGA-8 useful in various research applications, including:

  • Protein extraction and purification: MEGA-8 can help solubilize and purify membrane proteins, which are typically difficult to work with due to their hydrophobic nature [].
  • Study of biological membranes: MEGA-8 can be used to mimic the environment of biological membranes, allowing for the study of membrane-associated processes [].
  • Drug delivery systems: MEGA-8 can be used to formulate drug delivery systems for hydrophobic drugs, improving their bioavailability [].
Primarily related to its surfactant properties. It can interact with lipid bilayers, leading to the formation of micelles that encapsulate hydrophobic molecules. This property makes it suitable for applications requiring the solubilization of membrane proteins without denaturing them. The reactions typically involve:

  • Hydrophobic interactions: Mega-8 forms micelles in aqueous solutions, allowing for the solubilization of hydrophobic compounds.
  • Complexation: It can form complexes with various biomolecules, aiding in their extraction and purification.

The biological activity of Mega-8 is centered around its role as a detergent in biochemical assays. It is particularly effective in:

  • Solubilizing membrane proteins: This allows researchers to study protein functions and interactions without denaturation.
  • Facilitating enzyme assays: Mega-8 can enhance the activity of certain enzymes by maintaining their native conformation during extraction.

Mega-8 can be synthesized through several methods, including:

  • Acylation of N-methylglucamine: This involves reacting N-methylglucamine with octanoic acid under controlled conditions to yield N-octanoyl-N-methylglucamine.
  • Chemical modification: Various chemical routes can be employed to modify glucamine derivatives, introducing octanoyl groups.

These methods allow for the production of Mega-8 with high purity and consistency, essential for laboratory applications .

Mega-8 has a wide range of applications in scientific research:

  • Cell biology: Used for solubilizing membrane proteins for analysis.
  • Biochemical assays: Facilitates enzyme assays and protein purification processes.
  • Pharmaceutical research: Acts as a vehicle for drug delivery systems due to its ability to form stable micelles.

Its versatility makes it a valuable tool in both academic and industrial laboratories .

Studies on Mega-8 have demonstrated its effectiveness in interacting with various biomolecules. Key findings include:

  • Protein solubilization efficiency: Mega-8 has been shown to solubilize a wide range of membrane proteins while preserving their functional integrity.
  • Compatibility with other reagents: It can be used alongside other detergents and reagents without significant adverse effects on biological assays.

Molecular formula (C15H31NO6) and structural components

Mega-8 is a non-ionic surfactant with the molecular formula C15H31NO6 and a molecular weight of 321.41 grams per mole [1] [4] [5]. The compound consists of three distinct structural components: an octanoyl acyl chain (C8), a methylamino group, and a glucitol backbone derived from glucose [1] [4]. The octanoyl chain provides the hydrophobic portion of the molecule, containing eight carbon atoms in a linear saturated fatty acid configuration [1] [25]. The glucitol backbone retains five hydroxyl groups from the original glucose structure, contributing to the hydrophilic character of the compound [4] [5]. The methylamino group serves as the linking bridge between the hydrophobic and hydrophilic portions, forming an amide bond with the octanoyl chain [1] [4].

The complete structural representation follows the IUPAC nomenclature as N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide [5] [24]. The SMILES notation for Mega-8 is CCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O, which provides a linear textual representation of the molecular connectivity [3] [5]. The structural arrangement places the carbonyl group of the octanoyl chain adjacent to the tertiary nitrogen atom, which bears both the methyl substituent and the glucitol-derived chain [4] [5].

Table 1: Mega-8 Molecular Structure and Components

ParameterValueReference
Molecular FormulaC₁₅H₃₁NO₆ [1] [4] [5]
Molecular Weight (g/mol)321.41 [1] [4] [5]
Acyl Chain LengthOctanoyl (C8) [1] [25]
Hydrophilic Groups5 hydroxyl groups [4] [5]
Linking GroupN-methylamino [1] [4]
SMILESCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O [3] [5]

Stereochemical characteristics

Mega-8 exhibits specific stereochemical properties derived from its glucamine backbone, which retains the natural configuration of D-glucose [11] [14] [24]. The compound displays a specific optical rotation of -18° to -16.5° when measured at 20°C using a concentration of 2 grams per 100 milliliters in water [17] [24]. This negative optical rotation indicates the presence of chiral centers that rotate plane-polarized light in a counterclockwise direction [17] [24].

The stereochemical configuration follows the (2S,3R,4R,5R) arrangement in the glucitol portion of the molecule, as indicated in the IUPAC nomenclature [5] [24]. This configuration corresponds to the natural D-glucose stereochemistry, where the hydroxyl groups maintain their original spatial orientation from the parent sugar molecule [11] [13] [14]. The stereochemical integrity is crucial for the biological compatibility and surfactant properties of Mega-8, as the specific three-dimensional arrangement influences molecular interactions and micelle formation [11] [14].

The chiral centers in Mega-8 are located at carbons 2, 3, 4, and 5 of the glucitol backbone, each bearing a hydroxyl group in a defined spatial configuration [5] [11] [14]. The absolute configuration remains consistent with other members of the N-acyl-N-methylglucamide family, ensuring predictable physicochemical properties across the series [11] [14] [37].

Structural comparison with glucamine derivatives

Mega-8 belongs to the broader family of glucamine derivatives, which are characterized by the presence of a glucose-derived backbone modified with amine functionality [11] [12] [29]. The fundamental structural difference between Mega-8 and simple glucamine lies in the acylation of the nitrogen atom with an octanoyl chain, converting the primary amine to a tertiary amide [11] [14] [37]. This modification significantly alters the amphiphilic properties and surfactant behavior compared to unacylated glucamine derivatives [37] [39].

When compared to other glucose-derived surfactants such as alkyl polyglucosides, Mega-8 contains only one carbohydrate unit attached to the alkyl chain, whereas polyglucosides may contain multiple glucose units [39]. The N-methylglucamide structure of Mega-8 provides distinct advantages in terms of chemical stability and resistance to hydrolysis compared to glycosidic linkages found in alkyl polyglucosides [36] [39]. The amide bond in Mega-8 is more stable under various pH conditions compared to the ester linkages found in some other glucose derivatives [36] [37].

The structural relationship with N-methylglucamine, the parent compound used in Mega-8 synthesis, shows the direct derivatization through acylation at the nitrogen center [27] [29] [31]. N-methylglucamine itself is synthesized from glucose through reductive amination with methylamine, providing the basic framework for subsequent acylation reactions [27] [31]. This structural progression from glucose to N-methylglucamine to Mega-8 represents a systematic modification to achieve desired surfactant properties [27] [31] [37].

Chemical identification parameters

CAS registry information (85316-98-9) and international nomenclature

Mega-8 is registered under the Chemical Abstracts Service (CAS) number 85316-98-9, providing a unique numerical identifier for the compound in chemical databases and regulatory systems [1] [4] [5] [6]. The MDL number MFCD00134152 serves as an additional identifier in the Accelrys/Biovia database system [5] [22]. The PubChem Compound Identification (CID) number 4377671 provides access to comprehensive chemical information in the PubChem database [4].

The IUPAC systematic name for Mega-8 is N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide, which completely describes the molecular structure and stereochemistry [5] [24]. Alternative chemical names include N-Octanoyl-N-methylglucamine, N-Octanoyl-N-methyl-D-glucamine, and 1-Deoxy-1-[methyl(1-oxooctyl)amino]-D-glucitol [5] [17] [24]. The InChI Key SBWGZAXBCCNRTM-CTHBEMJXSA-N provides a standardized hash representation for computational chemistry applications [3] [5].

International nomenclature systems recognize Mega-8 under various synonyms including Octanoyl-N-methylglucamide and N-methyl-N-octanoyl-D-glucamine [5] [24]. The European Community number 617-702-3 identifies the compound within European chemical regulations [17]. These multiple identification systems ensure accurate tracking and regulation of Mega-8 across different international jurisdictions and scientific databases [5] [17] [22].

Spectroscopic identification signatures

Spectroscopic analysis of Mega-8 provides definitive structural confirmation through multiple analytical techniques [15] [17] [21]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy shows characteristic signals consistent with the proposed structure, including resonances for the octyl chain, methyl group on nitrogen, and hydroxyl-bearing carbons of the glucitol backbone [21]. Carbon-13 nuclear magnetic resonance (¹³C NMR) analysis in DMSO-d6 solvent provides detailed information about the carbon framework, with the carbonyl carbon appearing in the expected amide region [4] [21].

Liquid chromatography-mass spectrometry (LCMS) analysis confirms the molecular ion consistent with the molecular formula C15H31NO6 and molecular weight of 321.41 [21] [22]. The mass spectral fragmentation patterns support the structural assignment, showing characteristic losses corresponding to the octyl chain and glucitol fragments [21]. High-resolution mass spectrometry provides precise molecular weight determination, confirming the elemental composition within acceptable mass error limits [21].

Infrared spectroscopy reveals characteristic absorption bands for the amide carbonyl group, hydroxyl groups, and aliphatic carbon-hydrogen stretching vibrations [6] [17]. The amide carbonyl stretch appears in the typical range for tertiary amides, while the multiple hydroxyl groups contribute to broad absorption in the hydroxyl stretching region [6] [17]. These spectroscopic signatures collectively provide unambiguous identification of Mega-8 and distinguish it from related compounds [17] [21].

Table 2: Spectroscopic Identification Parameters

Analytical MethodSpecification/ResultReference
¹H NMRConsistent with structure [21]
¹³C NMRAvailable (DMSO-d₆) [4] [21]
LCMSConsistent with structure [21] [22]
HRMSMolecular ion at 321.41 [21]
UV Absorbance (240 nm)≤0.650 [17]
UV Absorbance (260 nm)≤0.010 [17]
UV Absorbance (280 nm)≤0.010 [17]
UV Absorbance (340 nm)≤0.010 [17]

Chromatographic identification methods

High-performance liquid chromatography (HPLC) analysis serves as the primary method for purity determination and quantitative analysis of Mega-8 [1] [17] [21]. Reversed-phase HPLC conditions effectively separate Mega-8 from related impurities and synthetic byproducts, with detection typically performed at 210 nanometers where the amide chromophore absorbs [21] [37]. The retention time of Mega-8 under standard HPLC conditions provides a characteristic identification parameter that can be compared against reference standards [17] [21].

Purity analysis by HPLC consistently shows values of 98% or greater for commercial-grade Mega-8, indicating high-quality synthetic processes [1] [17] [21]. The chromatographic method allows for the detection and quantification of residual starting materials, including unreacted N-methylglucamine and octanoic acid derivatives [21] [37]. Method validation parameters include precision, accuracy, and linearity over the working concentration range [21].

Thin-layer chromatography (TLC) provides a complementary identification method, particularly useful for synthetic monitoring and preliminary purity assessment [11] [14]. The Rf value of Mega-8 on silica gel plates with appropriate solvent systems serves as a characteristic identification parameter [11] [14]. Gas chromatography is not suitable for direct analysis of Mega-8 due to its high molecular weight and multiple hydroxyl groups, but derivatization methods can enable GC analysis for specialized applications [22].

Structural relationship within the N-acyl-N-methylglucamide family

Mega-8 represents one member of a systematic series of N-acyl-N-methylglucamide surfactants, where the acyl chain length varies while maintaining the same glucamine backbone [33] [35] [37] [38]. The family includes Mega-9 (nonanoyl), Mega-10 (decanoyl), Mega-11 (undecanoyl), and Mega-12 (dodecanoyl), each differing by a single methylene unit in the acyl chain [35] [38] [39]. This systematic variation allows for tuning of physicochemical properties, particularly critical micelle concentration and hydrophobic-lipophilic balance [35] [38] [39].

The critical micelle concentration (CMC) shows a clear inverse relationship with acyl chain length across the family, with Mega-8 exhibiting a CMC of 58-79 millimolar, while longer-chain homologs display progressively lower CMC values [7] [35] [38]. Mega-10, with a decanoyl chain, shows a CMC of 6-7 millimolar, demonstrating the significant effect of two additional methylene units [35] [38]. This relationship follows established principles of surfactant science, where longer hydrophobic chains lead to stronger micelle formation [35] [38] [39].

The molecular weight progression within the family follows a predictable pattern, with each additional methylene unit adding 14.03 atomic mass units to the overall molecular weight [35] [38]. The general formula for the family can be expressed as CnH(2n+1)NO6 where n represents the total number of carbons, ranging from 15 for Mega-8 to 19 for Mega-12 [35] [38]. All family members maintain the same stereochemical configuration in the glucamine portion, ensuring consistent biocompatibility and performance characteristics [35] [37] [38].

Table 3: N-Acyl-N-methylglucamide Family Comparison

CompoundAcyl ChainMolecular FormulaMolecular WeightCMC (mM)CAS Number
Mega-8Octanoyl (C8)C₁₅H₃₁NO₆321.4158-7985316-98-9
Mega-9Nonanoyl (C9)C₁₆H₃₃NO₆335.4419-2561303-13-7
Mega-10Decanoyl (C10)C₁₇H₃₅NO₆349.466-785261-20-7
Mega-11Undecanoyl (C11)C₁₈H₃₇NO₆363.492-323239-51-2
Mega-12Dodecanoyl (C12)C₁₉H₃₉NO₆377.520.8-1.285316-99-0

Synthesis pathways and methods

The primary synthetic pathway for Mega-8 involves the acylation of N-methylglucamine with octanoic acid or its activated derivatives [11] [14] [37]. N-methylglucamine, the starting material, is prepared through reductive amination of glucose with methylamine in the presence of reducing agents such as nickel-based catalysts [27] [31]. This initial step typically achieves yields of 90% or higher under optimized reaction conditions including temperatures of 140°C and hydrogen pressures of 40 bar [27] [31].

The acylation step can be accomplished through several methods, with mixed anhydride formation being a preferred approach [11] [14] [26]. Octanoic acid is converted to a mixed anhydride using reagents such as isobutyl chloroformate in the presence of N-methylmorpholine, followed by reaction with N-methylglucamine [11] [14]. This method provides improved yields compared to direct amide formation, with reported yields increasing from 30% to 79% through optimized addition procedures [11] [14].

Alternative synthetic approaches include the use of acyl chlorides, where octanoyl chloride reacts directly with N-methylglucamine under basic conditions [25] [26]. The acid chloride method requires careful control of reaction conditions to prevent side reactions with the multiple hydroxyl groups present in the glucamine substrate [25] [26]. Recent developments in biocatalytic synthesis have demonstrated the use of carboxylic acid reductase constructs for selective amide bond formation, avoiding competing esterification reactions observed with lipase-catalyzed approaches [37].

Flow synthesis methods have been developed for continuous production of N-acyl-N-methylglucamides, including Mega-8 [36]. These approaches offer advantages in terms of scalability and process efficiency, enabling gram-scale synthesis with reduced solvent consumption and improved reaction control [36]. The flow methods typically employ elevated temperatures and controlled residence times to achieve complete conversion while maintaining product quality [36].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

321.21513771 g/mol

Monoisotopic Mass

321.21513771 g/mol

Heavy Atom Count

22

UNII

P3TDB90KLN

Other CAS

85316-98-9

Wikipedia

N-octanoyl-N-methylglucamine
N-Octanoyl-N-methylglucamine

Dates

Modify: 2023-08-15

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